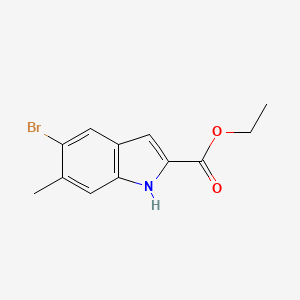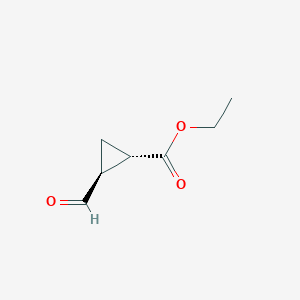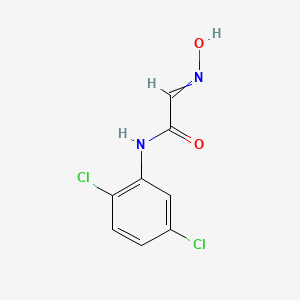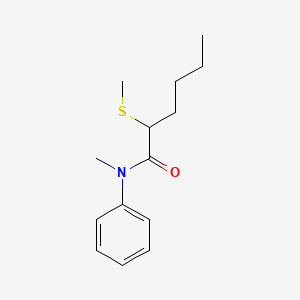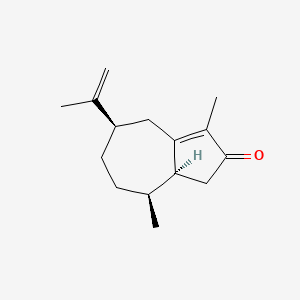
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one is a guaian-type sesquiterpene, a class of naturally occurring organic compounds. This compound was isolated from the powdered roots of Wikstroemia indica, a plant known for its medicinal properties . Sesquiterpenes like this compound are known for their diverse biological activities, making them of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one can be isolated from natural sources such as the roots of Wikstroemia indica using methanol extraction . The powdered roots are subjected to methanol extraction, followed by chromatographic separation to isolate the compound. The structure of the compound is confirmed through spectral data analysis, including NMR and mass spectrometry .
Industrial Production Methods: Currently, there is limited information on the industrial production methods for this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one has several scientific research applications due to its biological activities. It has been studied for its cytotoxic properties against tumor cell lines, making it a potential candidate for cancer research . Additionally, its anti-inflammatory and antimicrobial activities have been explored, highlighting its potential use in developing new therapeutic agents .
Mécanisme D'action
The mechanism of action of 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells. It interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of tumor cell growth .
Comparaison Avec Des Composés Similaires
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one is unique compared to other similar guaian-type sesquiterpenes due to its specific structural features and biological activities. Similar compounds include oleodaphnal and other guaian-type sesquiterpenes isolated from Wikstroemia indica
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(5R,8S,8aS)-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)14(13)7-12/h10,12-13H,1,5-8H2,2-4H3/t10-,12+,13-/m0/s1 |
Clé InChI |
CESATEXQMONATC-UHTWSYAYSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C |
SMILES canonique |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
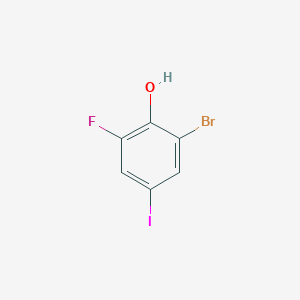
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
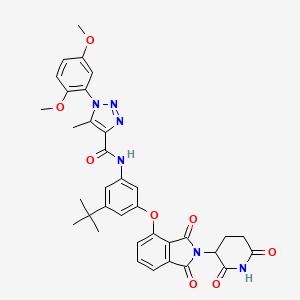
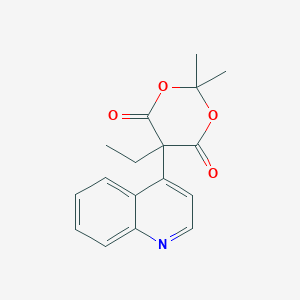


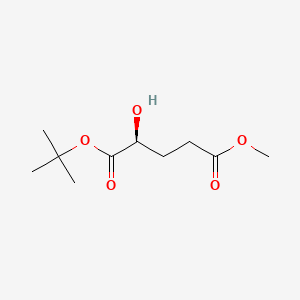
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)
